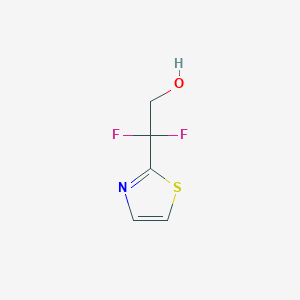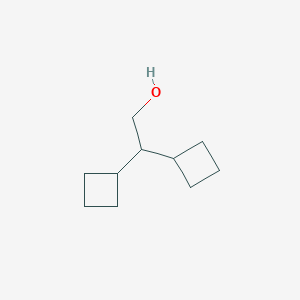
2,2-Dicyclobutylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dicyclobutylethan-1-ol” is a cyclic alcohol compound1. However, there is limited information available about this specific compound2.
Synthesis Analysis
There are no specific papers or resources found that detail the synthesis of “2,2-Dicyclobutylethan-1-ol”. However, the synthesis of similar compounds often involves complex organic reactions3.Molecular Structure Analysis
The molecular structure of “2,2-Dicyclobutylethan-1-ol” can be determined by various methods such as mass spectrometry4. However, specific details about the molecular structure of this compound are not readily available2.
Chemical Reactions Analysis
There are no specific resources found that detail the chemical reactions of “2,2-Dicyclobutylethan-1-ol”. However, similar compounds may undergo various reactions, such as oxidation5 and photocycloaddition6.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dicyclobutylethan-1-ol” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density8. However, specific details about these properties are not readily available2.Scientific Research Applications
1. Organic Synthesis and Chemical Transformations
Research indicates various applications of compounds structurally related to 2,2-Dicyclobutylethan-1-ol in organic synthesis. For example, Gusel'nikov et al. (2002) explored low-pressure pyrolysis processes involving silacyclobutene compounds, demonstrating their potential in synthesizing complex organic structures (Gusel'nikov et al., 2002). Similarly, Kamau and Hodge (2004) investigated cyclo-depolymerizations of polyurethanes leading to macrocyclic oligomers, highlighting the role of such processes in polymer chemistry (Kamau & Hodge, 2004).
2. Catalysis and Reaction Mechanisms
In the field of catalysis, several studies have focused on reactions involving cyclobutene and related structures. Yao and Shi (2007) examined Lewis acid-catalyzed reactions with arylmethylenecyclopropanes, which are structurally related to 2,2-Dicyclobutylethan-1-ol, providing insights into the formation of cyclobutene derivatives (Yao & Shi, 2007). Additionally, the work of Terent’ev et al. (2004) on the synthesis of 1-aryl-2,2-dichloroethanones showcases the utility of these compounds in diverse chemical reactions (Terent’ev et al., 2004).
3. Advanced Materials and Applications
The research by Gabriele et al. (2013) demonstrates the potential of compounds like 2,2-Dicyclobutylethan-1-ol in the synthesis of advanced materials, specifically in the creation of substituted furans and pyrroles (Gabriele et al., 2013). Furthermore, Lam et al. (2001) analyzed the conformational aspects of dicyanoethanes, offering insights into the structural dynamics of related compounds (Lam et al., 2001).
4. Photophysical and Electrochemical Properties
Dang et al. (2002) explored the synthesis and properties of cyclopentafused aromatic hydrocarbons, shedding light on the photophysical characteristics of these compounds, which are relevant to the study of 2,2-Dicyclobutylethan-1-ol and its derivatives (Dang et al., 2002).
Safety And Hazards
There is limited information available about the specific safety and hazards of “2,2-Dicyclobutylethan-1-ol”. However, similar compounds, such as higher alcohols, can be flammable and cause skin irritation and serious eye damage9.
Future Directions
There are no specific resources found that detail the future directions of “2,2-Dicyclobutylethan-1-ol”. However, research in the field of oligonucleotide therapeutics10 and polymer-drug conjugates11 could provide insights into potential future directions for similar compounds.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “2,2-Dicyclobutylethan-1-ol”. For a more accurate and comprehensive analysis, further research and studies are needed.
properties
IUPAC Name |
2,2-di(cyclobutyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKSWTGZRMFHAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dicyclobutylethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

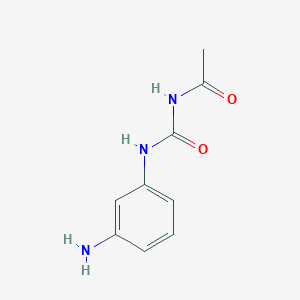
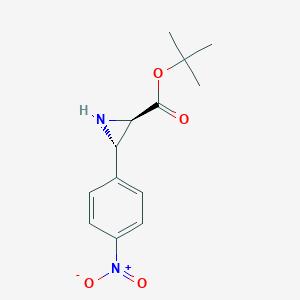
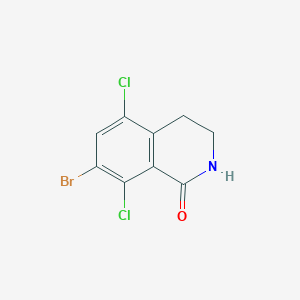
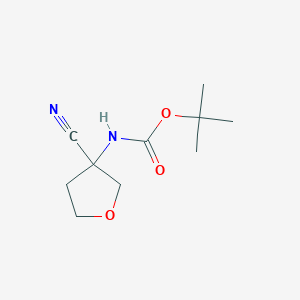
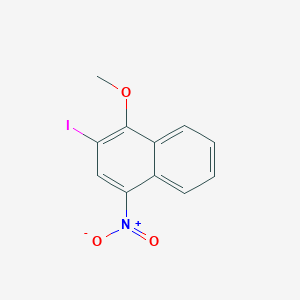
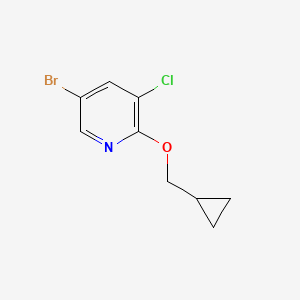
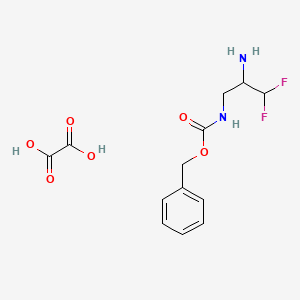
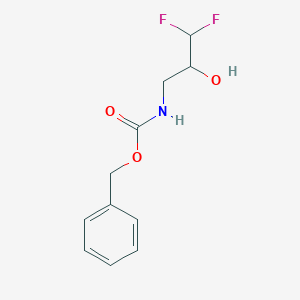
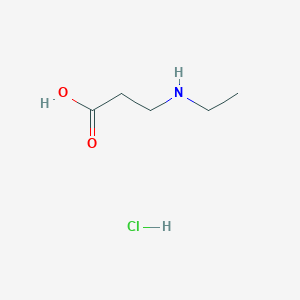
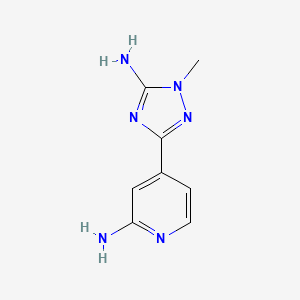
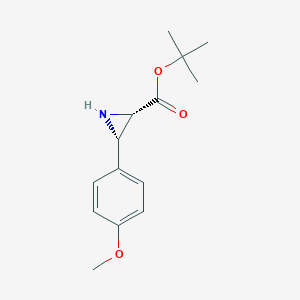
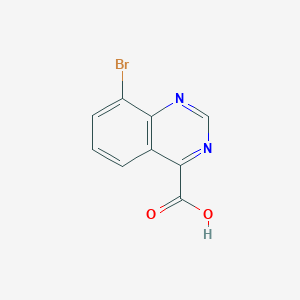
![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
